molecular formula C12H23NO4 B1398025 tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 1330042-84-6

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1398025
CAS No.: 1330042-84-6
M. Wt: 245.32 g/mol
InChI Key: KZEYUGNKBLZKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure substituted with tert-butyl and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

  • tert-Butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparison: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of its hydroxymethyl groups on the piperidine ring. This structural feature may confer distinct reactivity and interaction profiles compared to similar compounds. Additionally, the presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYUGNKBLZKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.